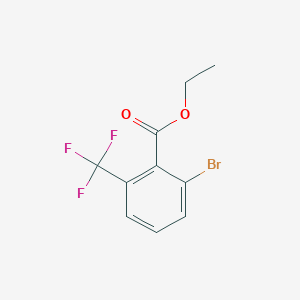

Ethyl 2-bromo-6-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC18354607

Molecular Formula: C10H8BrF3O2

Molecular Weight: 297.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrF3O2 |

|---|---|

| Molecular Weight | 297.07 g/mol |

| IUPAC Name | ethyl 2-bromo-6-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C10H8BrF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 |

| Standard InChI Key | YNIHXWVYDFZBKL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1Br)C(F)(F)F |

Introduction

Synthesis of Ethyl 2-bromo-6-(trifluoromethyl)benzoate

Ethyl 2-bromo-6-(trifluoromethyl)benzoate can be synthesized through electrophilic aromatic substitution and esterification reactions. Below is a generalized synthetic route:

-

Starting Material:

-

The synthesis typically begins with 2-bromo-6-(trifluoromethyl)benzoic acid.

-

-

Esterification Reaction:

-

The carboxylic acid group of 2-bromo-6-(trifluoromethyl)benzoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

The reaction proceeds via a condensation mechanism to form the ethyl ester.

-

-

Key Reaction Conditions:

-

Temperature: Typically between 60–80°C.

-

Solvent: Organic solvents like toluene or ethanol are used.

-

Catalyst: Acid catalysts are employed to facilitate the reaction.

-

-

Purification:

-

The product is purified using recrystallization or column chromatography to achieve high purity.

-

Applications

Ethyl 2-bromo-6-(trifluoromethyl)benzoate has diverse applications across multiple fields due to its unique structural features:

Pharmaceutical Research

-

It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting enzyme inhibition or receptor modulation.

-

The trifluoromethyl group enhances bioavailability and metabolic stability, making it a valuable scaffold for drug discovery.

Agrochemical Development

-

The compound's brominated and trifluorinated structure contributes to its effectiveness as a precursor for herbicides and pesticides.

-

Its derivatives are often used to design molecules with enhanced pest resistance.

Material Science

-

The compound's stability under harsh conditions makes it suitable for incorporation into advanced materials, such as coatings and polymers.

Table: Key Observations from Experimental Studies

| Parameter | Observation |

|---|---|

| Reactivity | Highly reactive in nucleophilic substitution due to the bromine atom |

| Stability | Chemically stable under standard laboratory conditions |

| Yield in Synthesis | Typical yields range from 75–90% depending on reaction conditions |

| Biological Activity | Potential antibacterial and antifungal properties (under investigation) |

Safety and Handling

Ethyl 2-bromo-6-(trifluoromethyl)benzoate should be handled with care due to its halogenated nature:

-

Toxicity: May cause irritation to skin, eyes, and respiratory tract.

-

Storage: Store in a cool, dry place away from heat sources and incompatible substances (e.g., strong bases or oxidizers).

-

Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume